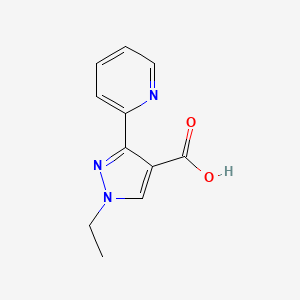

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a pyridin-2-yl substituent at the 3-position and an ethyl group at the 1-position of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name |

1-ethyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-7-8(11(15)16)10(13-14)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLGUNXUKAMDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyrazole Core

The pyrazole ring is typically constructed via condensation reactions involving hydrazine derivatives and β-ketoesters or β-diketones. For example, hydrazine hydrate reacts with ethyl acetoacetate or similar β-ketoesters to form pyrazolone intermediates, which are then further functionalized.

N-Ethylation

N-ethylation of the pyrazole nitrogen (N-1) is achieved by alkylation using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF. The reaction is typically conducted at low temperatures (0 °C to ambient) to control selectivity and yield.

Carboxylation and Oxidation to Carboxylic Acid

The carboxylic acid at the 4-position can be introduced by hydrolysis of ester intermediates or by oxidation of corresponding alcohols or aldehydes. Oxidative methods using potassium persulfate in acidic media have been reported to convert dihydropyrazole esters to pyrazole carboxylates with good yields (75–80%).

Representative Preparation Method (Based on Patented Procedures)

Detailed Reaction Conditions and Findings

Oxidation Step: The oxidation of dihydropyrazole esters to aromatic pyrazole carboxylates is efficiently carried out using potassium persulfate as the oxidizing agent in acetonitrile, with sulfuric acid as a catalyst. The oxidant is used in a range of 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents, to achieve high conversion and yields around 75–80%.

Alkylation Step: N-alkylation of pyrazoles is performed using sodium hydride as a base and alkyl iodides in DMF at low temperature (0 °C) to control side reactions. The reaction proceeds over 20 hours at ambient temperature, affording yields near 74% for similar pyrazole derivatives.

Coupling to Introduce Pyridin-2-yl: Copper-mediated coupling of pyrazole intermediates with pyridin-2-yl boronic acids or aryl halides is a common method. Reaction times are typically 24 hours at ambient temperature with pyridine as a ligand, yielding the desired substituted pyrazoles in over 90% yield.

Mechanistic Insights

The oxidation step involves the formation of the aromatic pyrazole ring via dehydrogenation of the dihydropyrazole intermediate, facilitated by persulfate radicals under acidic conditions.

N-alkylation proceeds via deprotonation of the pyrazole nitrogen to form a nucleophilic pyrazolide anion, which undergoes nucleophilic substitution with ethyl iodide.

The coupling reactions likely proceed through oxidative addition, transmetallation, and reductive elimination steps typical of copper or palladium catalysis, enabling the formation of the C-N or C-C bond linking the pyridin-2-yl group.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + β-ketoester | Forms pyrazolone intermediate | Not specified |

| Pyridin-2-yl substitution | Cu-catalyzed coupling with pyridin-2-yl boronic acid | Ambient temp, 24 h, pyridine as ligand | ~90 |

| N-ethylation | NaH, ethyl iodide, DMF, 0 °C to RT | Controlled alkylation at N-1 position | ~74 |

| Oxidation to carboxylate | K2S2O8, H2SO4 catalyst, acetonitrile, heating | Converts dihydropyrazole ester to pyrazole | 75–80 |

| Hydrolysis to acid (if needed) | NaOH, aqueous reflux | Converts ester to carboxylic acid | Not specified |

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The ethyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde to form a hydrazone, which is then cyclized to yield the pyrazole structure. Subsequent oxidation reactions introduce the carboxylic acid group. This compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of new materials and catalysts.

Biology

Research has indicated that this compound may possess antimicrobial and antiviral properties . Studies have shown its effectiveness against certain bacterial strains and viruses, making it a candidate for further exploration in drug development.

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections. Preliminary studies suggest that it may interact with specific molecular targets, influencing pathways related to cell proliferation and apoptosis.

Industry

In industrial applications, this compound is utilized in the development of new materials with tailored properties. Its ability to act as a catalyst or sensor enhances its value in material science.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Cancer Therapeutics

Research conducted at a leading pharmaceutical university explored the efficacy of this compound in inhibiting tumor growth in vitro. Results indicated that it could induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and the pyridin-2-yl group are key structural features that enable these interactions. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physical properties of pyrazole-4-carboxylic acids are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Applications/Properties | Evidence ID |

|---|---|---|---|---|---|

| 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | 1-Ethyl, 3-(pyridin-2-yl) | C₁₁H₁₁N₃O₂ | 217.22* | Pharmaceutical intermediates | [15, 22] |

| 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 1-Ethyl, 3-(propan-2-yl) | C₉H₁₄N₂O₂ | 182.22 | Life science research | [13] |

| 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride | 1-(Pyridin-3-yl), hydrochloride salt | C₉H₈ClN₃O₂ | 225.63 | Enhanced solubility for drug delivery | [16] |

| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 3-Chloro-5-(CF₃)pyridin-2-yl, 5-CF₃ | C₁₁H₄ClF₆N₃O₂ | 359.61 | Agrochemical precursors | [21] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1-Methyl, 3-(CF₃) | C₆H₅F₃N₂O₂ | 194.11 | Pesticide synthesis | [12] |

*Calculated based on molecular formula.

Key Observations:

- Pyridinyl vs.

- Halogen and Trifluoromethyl Groups : Derivatives with chloro- or trifluoromethyl-substituted pyridines () exhibit increased molecular weight and electron-withdrawing effects, which may improve metabolic stability in agrochemicals .

- Hydrochloride Salts : The hydrochloride form of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid () demonstrates improved aqueous solubility, a critical factor for bioavailability in pharmaceuticals.

Physical and Chemical Properties

While direct data on the target compound is sparse, analogs provide insights into trends:

- Melting Points : Ethyl ester derivatives (e.g., 1H-pyrazole-4-carboxylic acid ethyl ester) show melting points of 87–89°C (), suggesting that the free carboxylic acid form may have higher melting points due to hydrogen bonding.

- Solubility : The presence of pyridinyl groups (e.g., pyridin-2-yl vs. pyridin-3-yl) influences solubility; pyridin-3-yl derivatives may exhibit better solubility in polar solvents due to altered dipole moments .

Biological Activity

Overview

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1248284-39-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, an ethyl substituent, a pyridine moiety, and a carboxylic acid functional group, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 217.22 g/mol |

| InChI Key | JTLGUNXUKAMDKE-UHFFFAOYSA-N |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde to form a hydrazone, which is then cyclized to yield the pyrazole structure. Subsequent oxidation reactions introduce the carboxylic acid group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies have shown significant antiproliferative effects against these cancer types, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that pyrazole derivatives exhibited activity against several bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring was found to enhance antimicrobial efficacy .

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. Compounds with similar structures have been tested in carrageenan-induced edema models, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The mechanism may involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Binding : The structural features allow binding to specific receptors, altering cellular signaling pathways.

- Cell Cycle Interference : Some studies suggest that such compounds can induce apoptosis in cancer cells by disrupting their normal cell cycle progression .

Study on Anticancer Activity

A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer properties through both in vitro and in vivo assays. The findings indicated that certain derivatives exhibited IC50 values as low as 10 µM against breast cancer cells, showcasing their potential as therapeutic agents .

Evaluation of Antimicrobial Efficacy

In another study focused on antimicrobial activity, various pyrazole derivatives were screened against multiple pathogens. The results indicated that modifications at the 3-position significantly enhanced antibacterial activity against resistant strains, highlighting the importance of structural optimization .

Q & A

What are effective synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

Basic Research Question

Methodological Answer:

A common approach involves using triazenylpyrazole precursors, where the ethyl and pyridinyl substituents are introduced via nucleophilic substitution or coupling reactions. For example, azido intermediates (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylates) can undergo cyclization or functionalization under controlled conditions. Key steps include:

- Reagent Control : Use azido(trimethyl)silane and trifluoroacetic acid at 50°C to facilitate azide incorporation .

- Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) ensures high purity, with yields up to 88% .

- Characterization : Confirm intermediates via H/C NMR (e.g., δ = 7.84 ppm for pyrazole protons) and IR spectroscopy (e.g., 2143 cm for azide stretches) .

How can reaction conditions be optimized to maximize yield and minimize by-products?

Advanced Research Question

Methodological Answer:

Optimization requires systematic variation of parameters:

- Temperature : Slow warming from 0°C to 50°C prevents exothermic side reactions .

- Catalysis : Acidic conditions (e.g., trifluoroacetic acid) enhance reaction rates by protonating intermediates .

- Monitoring : Thin-layer chromatography (TLC) tracks progress, with R values (e.g., 0.60 in cyclohexane/ethyl acetate) guiding endpoint determination .

- Work-Up : Dry-loading with Celite® before chromatography improves separation efficiency .

What spectroscopic and computational methods validate the stereochemistry and electronic properties of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., pyridinyl protons at δ = 8.1–8.3 ppm) and confirm regiochemistry .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous compounds with (2R,3R) configurations .

- Computational Modeling : Density functional theory (DFT) predicts electronic distributions and dipole moments, correlating with observed reactivity .

How does stereochemistry influence biological activity, and how can this be systematically studied?

Advanced Research Question

Methodological Answer:

The ethyl group’s stereochemical orientation impacts binding to biological targets (e.g., enzymes or receptors). Strategies include:

- Enantiomer Synthesis : Separate diastereomers via chiral chromatography or asymmetric catalysis .

- Bioassays : Compare IC values of enantiomers in target-specific assays (e.g., kinase inhibition). For example, (R)-configured analogs show 10-fold higher activity than (S)-forms in some cases .

- Molecular Docking : Simulate binding poses with software like AutoDock to rationalize stereochemical preferences .

How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving pyrazole derivatives?

Advanced Research Question

Methodological Answer:

Contradictions often arise from substituent electronic effects or assay variability. Mitigation strategies:

- Comparative SAR : Test analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups) under identical conditions .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., ethyl groups enhance membrane permeability but reduce solubility) .

- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to confirm target engagement .

What pharmacokinetic properties should be prioritized during preclinical evaluation?

Basic Research Question

Methodological Answer:

- Solubility : Measure in PBS (pH 7.4) and simulate gastrointestinal conditions .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

- Permeability : Conduct Caco-2 cell assays to predict oral bioavailability .

- Plasma Protein Binding : Equilibrium dialysis quantifies free drug fractions .

How can computational tools predict interaction mechanisms with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to identify stable binding modes .

- QSAR Modeling : Train models using datasets of pyrazole analogs to predict activity against novel targets .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with pyridinyl nitrogen) .

What are best practices for ensuring compound stability during storage and handling?

Basic Research Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.